5-{[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]methyl}-2-furoic acid
Description
5-{[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]methyl}-2-furoic acid: is a complex organic compound that features a unique combination of a furoic acid moiety and a chromen-2-one derivative
Properties
IUPAC Name |
5-[(3,4,7-trimethyl-2-oxochromen-5-yl)oxymethyl]furan-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O6/c1-9-6-14(22-8-12-4-5-13(23-12)17(19)20)16-10(2)11(3)18(21)24-15(16)7-9/h4-7H,8H2,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKUGFHVUQJMROA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C(C(=O)O2)C)C)C(=C1)OCC3=CC=C(O3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]methyl}-2-furoic acid typically involves the following steps:
Formation of the Chromen-2-one Derivative: The chromen-2-one derivative can be synthesized by reacting 3,4,7-trimethylcoumarin with appropriate reagents under controlled conditions.
Esterification: The chromen-2-one derivative is then esterified with a suitable alcohol to form the intermediate ester.
Hydrolysis and Coupling: The ester is hydrolyzed to form the corresponding acid, which is then coupled with 2-furoic acid under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furoic acid moiety.
Reduction: Reduction reactions can occur at the chromen-2-one ring, potentially leading to the formation of dihydro derivatives.
Substitution: The compound can participate in substitution reactions, especially at the methyl groups on the chromen-2-one ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the furoic acid moiety.
Reduction: Dihydro derivatives of the chromen-2-one ring.
Substitution: Substituted derivatives at the methyl groups on the chromen-2-one ring.
Scientific Research Applications
Chemical Properties and Structure
The compound features a furoic acid moiety linked to a chromen-2-one derivative. Its molecular formula is , with a molecular weight of 276.28 g/mol. The structure allows for diverse reactivity and interaction with biological systems.
Chemistry
In chemical research, 5-{[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]methyl}-2-furoic acid serves as a building block for synthesizing more complex molecules. It can undergo various reactions including oxidation, reduction, and substitution, making it valuable in synthetic organic chemistry.
| Reaction Type | Common Reagents | Products |
|---|---|---|
| Oxidation | Potassium permanganate, Chromium trioxide | Oxidized derivatives |
| Reduction | Sodium borohydride, Lithium aluminum hydride | Dihydro derivatives |
| Substitution | Halogenating agents | Substituted derivatives |
Biology
The compound exhibits significant biological activities , including:
- Antimicrobial Activity : Studies indicate that it possesses antimicrobial properties against various pathogens. For instance, it has shown effectiveness against bacteria like Escherichia coli and fungi such as Candida albicans.
- Antioxidant Activity : The presence of the furoic acid moiety enhances its electron-donating capacity, allowing it to act as a free radical scavenger.
- Anti-inflammatory Effects : In vitro studies have demonstrated its ability to inhibit cyclooxygenase enzymes (COX), reducing the production of pro-inflammatory mediators.
Medicine
Due to its biological activities, the compound is being explored for potential therapeutic applications :
- Antimicrobial Agents : Investigated for use in developing new antimicrobial drugs.
- Anticancer Research : Preliminary studies suggest possible anticancer properties, warranting further investigation into its mechanisms of action.
Industrial Applications
In industry, this compound is utilized in:
- Material Science : Its antioxidant properties make it suitable for incorporation into polymers and coatings that require enhanced stability against oxidative degradation.
- Cosmetic Industry : Due to its antioxidant and anti-inflammatory properties, it is being evaluated for potential use in cosmetic formulations aimed at skin protection.
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound revealed that it effectively inhibited the growth of Staphylococcus aureus and Candida albicans. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.
Case Study 2: Antioxidant Activity Assessment
In a separate study assessing antioxidant activity using DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assays, the compound demonstrated significant scavenging activity compared to standard antioxidants like ascorbic acid. This suggests its potential application in food preservation and health supplements.
Mechanism of Action
The mechanism of action of 5-{[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]methyl}-2-furoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in various biological processes.
Pathways: It can modulate signaling pathways related to cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]methyl}-2-furoic acid
- 3-{[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]methyl}-2-furoic acid
Uniqueness
- The specific positioning of the furoic acid moiety and the chromen-2-one derivative in 5-{[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]methyl}-2-furoic acid imparts unique chemical and biological properties that distinguish it from similar compounds.
Biological Activity
5-{[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]methyl}-2-furoic acid is a compound that belongs to the class of chromenones and furoic acids. This compound has garnered attention due to its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The chromenone core is known for its interactions with enzymes and receptors involved in inflammatory pathways and oxidative stress responses.
1. Antioxidant Activity
Research indicates that chromenone derivatives exhibit significant antioxidant properties. The presence of the furoic acid moiety enhances the electron-donating capacity of the molecule, facilitating its role as a free radical scavenger.
2. Anti-inflammatory Activity
The compound has been evaluated for its inhibitory effects on cyclooxygenase enzymes (COX). In vitro studies show that it can significantly reduce the production of pro-inflammatory mediators.
3. Anticancer Properties
Studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The mechanism involves induction of apoptosis and inhibition of cell proliferation.
Study 1: Antioxidant and Anti-inflammatory Effects
In a study conducted by Zhang et al., the antioxidant capacity was assessed using DPPH radical scavenging assays alongside COX inhibition assays. The results indicated a strong correlation between antioxidant activity and COX inhibition, suggesting that the compound may exert its anti-inflammatory effects through its antioxidant properties .
Study 2: Cytotoxicity Against Cancer Cells
A separate study evaluated the cytotoxic effects on MCF-7 and A549 cells using MTT assays. The results showed that treatment with the compound resulted in significant cell death compared to control groups, with IC50 values indicating potent activity against both cell lines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
